2-Amino-5-cyclohexyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one is a synthetic organic compound belonging to the imidazole family. Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a cyclohexyl and phenyl group, which may contribute to its specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable diketone with an amine.
Introduction of the cyclohexyl and phenyl groups: These groups can be introduced via alkylation or acylation reactions.
Final modifications: Adjustments to the amino and ethyl groups can be made through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
Pathways: Interference with cellular pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazole: Lacks the ketone group.
2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-thione: Contains a thione group instead of a ketone.
2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-alcohol: Contains an alcohol group instead of a ketone.
Uniqueness
The presence of both cyclohexyl and phenyl groups in 2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one may confer unique steric and electronic properties, making it distinct from other imidazole derivatives.
Biological Activity
2-Amino-5-cyclohexyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly referred to as a derivative of imidazolones, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H23N3O. The structural features include:
- Imidazole ring : A five-membered ring containing nitrogen atoms, contributing to its reactivity.
- Cyclohexyl and phenyl groups : These hydrophobic moieties may enhance membrane permeability and influence biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess antimicrobial properties. For instance, certain related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound's interaction with cellular mechanisms has been investigated in various cancer models. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) generation .
- Enzyme Inhibition : Some studies have focused on the ability of these compounds to inhibit key enzymes involved in metabolic pathways. For example, tyrosinase inhibition is significant for applications in skin disorders .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes .
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in cancer cell lines treated with imidazole derivatives .
- Antioxidant Activity : The antioxidant properties may contribute to the compound's protective effects against oxidative stress in cells .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Anticancer | Induces apoptosis in MCF-7 cells | |
Enzyme Inhibition | Inhibits tyrosinase | |
Antioxidant | Reduces ROS levels |
Recent Research Developments
Recent studies have expanded on the potential therapeutic applications of this compound:
- Synthesis and Characterization : New synthetic routes have been developed to enhance yield and purity, facilitating further biological testing .
- In Vivo Studies : Preliminary animal studies suggest promising results for anti-inflammatory effects, warranting further exploration into its pharmacokinetics and bioavailability.
Properties
CAS No. |
922498-00-8 |
---|---|
Molecular Formula |
C17H23N3O |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-amino-5-cyclohexyl-3-ethyl-5-phenylimidazol-4-one |
InChI |
InChI=1S/C17H23N3O/c1-2-20-15(21)17(19-16(20)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3,(H2,18,19) |
InChI Key |
AKAJWHPGSAEAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N=C1N)(C2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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